3-[2-(Chloromethyl)butyl]furan
CAS No.:
Cat. No.: VC17676330
Molecular Formula: C9H13ClO
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClO |
|---|---|
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | 3-[2-(chloromethyl)butyl]furan |
| Standard InChI | InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
| Standard InChI Key | MHPAPICLFFRXGE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=COC=C1)CCl |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 3-[2-(Chloromethyl)butyl]furan delineates a furan ring (C₄H₄O) with a substituent at the 3-position consisting of a four-carbon butyl chain. The second carbon of this butyl chain is functionalized with a chloromethyl group (-CH₂Cl). The molecular formula is C₉H₁₃ClO, with a molar mass of 172.65 g/mol. The structure combines the electron-rich aromatic system of furan with a moderately polar alkyl chloride side chain, influencing its solubility, reactivity, and intermolecular interactions .
Synthetic Pathways and Optimization
Chlorination of the Alkyl Side Chain
Following alkylation, the butyl side chain undergoes chlorination at the 2-position. Radical chlorination using Cl₂ under UV light or electrophilic chlorination with reagents like SO₂Cl₂ could introduce the chloromethyl group. Alternatively, a pre-chlorinated precursor (e.g., 2-chloromethyl-1-butene) might be used in a Grignard or coupling reaction to attach the chlorinated chain directly .
Physicochemical Properties
Physical State and Solubility
3-[2-(Chloromethyl)butyl]furan is predicted to be a colorless to pale yellow liquid at room temperature, with a boiling point between 180–200°C (extrapolated from similar chlorinated furans ). Its solubility profile favors organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate, while being minimally soluble in water (<0.1 g/L at 25°C).
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~3120 cm⁻¹ (C-H stretch, furan), ~1600 cm⁻¹ (C=C aromatic), and ~650 cm⁻¹ (C-Cl stretch).
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¹H NMR: Expected signals include a multiplet at δ 6.2–6.4 ppm (furan protons), a triplet for the chloromethyl group (δ 3.6–3.8 ppm), and overlapping alkyl chain resonances (δ 1.2–2.1 ppm).
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¹³C NMR: Peaks at δ 110–150 ppm (furan carbons), δ 45–50 ppm (C-Cl), and δ 20–35 ppm (alkyl chain) .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group serves as a reactive site for nucleophilic substitution. For example, reaction with hydroxide yields a hydroxymethyl derivative, while amines can produce secondary or tertiary amines:
This reactivity is leveraged in pharmaceutical intermediates to introduce nitrogen-containing moieties .
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution at the 2- and 5-positions. Nitration, sulfonation, or acetylation could modify the aromatic system, altering electronic properties for targeted applications .
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